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molecular formula C12H15ClN2O2 B8614208 benzyl 2-(1-cyanoethylamino)acetate;hydrochloride

benzyl 2-(1-cyanoethylamino)acetate;hydrochloride

Cat. No. B8614208
M. Wt: 254.71 g/mol
InChI Key: PMOQNBYWGDAJNA-UHFFFAOYSA-N
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Patent
US06180627B2

Procedure details

A suspension of benzyl-2-[(1-cyanoethyl)amino]acetate hydrochloride (preparation 16) (17.8 g, 69.88 mmol) in toluene (120 ml) was treated cautiously with oxalyl chloride (24.38 ml). Once effervescence had ceased the reaction was heated at 100° C. (24 hr). The reaction was cooled, solvent evaporated to dryness and the resultant crude product purified by chromatography (SiO2, gradient elution with 70:30 pentane:ethyl acetate; 50:50 pentane:ethyl acetate; 30:70 pentane:ethyl acetate; 100% ethyl acetate). Chromatography again, (SiO2, eluting with 100% CH2Cl2) gave the desired product as an off-white solid (9.40 g, 41%). 1H NMR (CD3OD) δ 2.35 (s, 3H), 4.90 (s, 2H), 5.25 (s, 2H), 7.40 (m, 5H).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24.38 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([O:9][C:10](=[O:17])[CH2:11][NH:12][CH:13]([C:15]#[N:16])[CH3:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:18](Cl)(=[O:22])[C:19]([Cl:21])=O>C1(C)C=CC=CC=1>[Cl:1][C:15]1[N:16]=[C:19]([Cl:21])[C:18](=[O:22])[N:12]([CH2:11][C:10]([O:9][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[O:17])[C:13]=1[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC(CNC(C)C#N)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
24.38 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
solvent evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the resultant crude product purified by chromatography (SiO2, gradient elution with 70:30 pentane:ethyl acetate; 50:50 pentane:ethyl acetate; 30:70 pentane:ethyl acetate; 100% ethyl acetate)
WASH
Type
WASH
Details
Chromatography again, (SiO2, eluting with 100% CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N(C(C(=N1)Cl)=O)CC(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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